1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzimidazole family, which is known for its diverse range of biological activities and applications in various fields such as medicine, agriculture, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole typically involves the reaction of 5-chloro-1-methylbenzimidazole with a methylthiolating agent under controlled conditions. One common method includes the use of methyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-methylbenzimidazole: Lacks the methylthio group.
2-methylthio-1H-benzo[d]imidazole: Lacks the chlorine atom.
1-methyl-2-(methylthio)-1H-benzo[d]imidazole: Lacks the chlorine atom.
Uniqueness
5-chloro-1-methyl-2-(methylthio)-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methylthio groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications and interactions compared to its similar counterparts.
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties. The compound 1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- is notable for its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies.
Antiparasitic Activity
Recent studies have demonstrated significant antiparasitic activity of benzimidazole derivatives. For instance, a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives exhibited promising in vitro activity against parasites such as Giardia intestinalis and Trichomonas vaginalis, with IC50 values in the nanomolar range . This suggests that modifications to the benzimidazole core can enhance biological efficacy.
Antimicrobial Activity
Benzimidazole derivatives have also shown notable antimicrobial properties. In a study evaluating various benzimidazole compounds, some derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with specific substitutions showed minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin .
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
1 | 50 | S. typhi |
2 | 250 | C. albicans |
3 | 62.5 | E. coli |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been explored in various studies. One study highlighted the ability of certain benzimidazole compounds to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS) and causing DNA damage . Specifically, complexes derived from benzimidazoles were found to sensitize melanoma cells to radiation therapy, enhancing treatment efficacy without harming normal cells .
The mechanisms through which 1H-Benzimidazole, 5-chloro-1-methyl-2-(methylthio)- exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many benzimidazole derivatives act as enzyme inhibitors. For example, they can inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for parasite survival.
- Interaction with Cellular Targets : The compound may bind to specific receptors or proteins within cells, altering their function and leading to cell death or growth inhibition .
- Induction of Apoptosis : The generation of ROS and subsequent DNA damage has been linked to apoptosis in cancer cells, highlighting a potential pathway for anticancer activity .
Study on Antiparasitic Activity
In a comprehensive study involving various benzimidazole derivatives, compounds were synthesized and tested for their antiparasitic effects against Trichomonas vaginalis. Results indicated that certain derivatives outperformed traditional treatments like metronidazole and albendazole, suggesting a promising avenue for drug development against parasitic infections .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzimidazole derivatives against Staphylococcus aureus. The results showed that specific structural modifications could significantly enhance antibacterial activity compared to standard antibiotics .
Properties
CAS No. |
145543-38-0 |
---|---|
Molecular Formula |
C9H9ClN2S |
Molecular Weight |
212.70 g/mol |
IUPAC Name |
5-chloro-1-methyl-2-methylsulfanylbenzimidazole |
InChI |
InChI=1S/C9H9ClN2S/c1-12-8-4-3-6(10)5-7(8)11-9(12)13-2/h3-5H,1-2H3 |
InChI Key |
AGJUGSILXZJETL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.